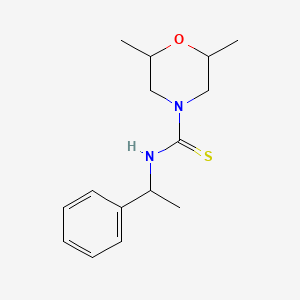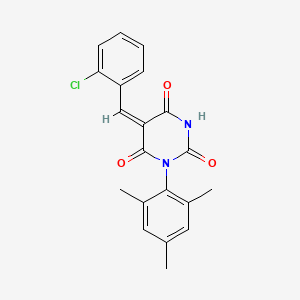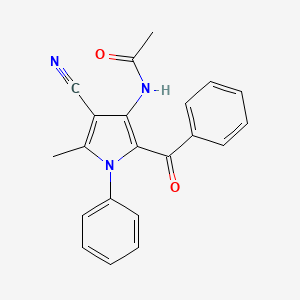![molecular formula C15H20Cl2N2O4S B4631307 1-[(2,5-二氯苯基)磺酰基]-N-(2-甲氧基乙基)-4-哌啶甲酰胺](/img/structure/B4631307.png)
1-[(2,5-二氯苯基)磺酰基]-N-(2-甲氧基乙基)-4-哌啶甲酰胺
描述
The compound "1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide" is of significant interest in the field of medicinal chemistry and drug discovery. This interest is due to its structural features, which suggest potential biological activity and chemical properties that can be harnessed for therapeutic purposes. The compound contains a piperidine backbone, a common motif in many pharmacologically active molecules, indicating its relevance in the synthesis of new drugs and chemical entities.
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multiple steps, including the coupling of chlorobenzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For instance, a series of O-substituted derivatives of piperidine sulfonamides has been synthesized, indicating a methodology that could be adapted for synthesizing the target compound (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals a tetrahedral geometry around the sulfur atom and a chair conformation of the piperidine ring. Crystallographic studies provide insights into the spatial arrangement, demonstrating inter- and intramolecular hydrogen bonding patterns that contribute to the stability and reactivity of these molecules (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by the presence of the sulfonyl and piperidine functional groups. These groups participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The sulfonyl group, in particular, enhances the compound's reactivity towards nucleophiles, facilitating the synthesis of a wide range of derivatives with potential biological activities (Abbasi et al., 2019).
科学研究应用
相关化合物的合成和生物活性
Khalid 等人 (2013) 的一项研究探索了带有哌啶核的磺酰胺的生物活性 O-取代衍生物的合成。这些衍生物对丁酰胆碱酯酶表现出显著的活性,表明在治疗与酶功能障碍相关的疾病方面具有潜在应用 (H. Khalid 等人,2013).
Sonda 等人 (2004) 的另一项研究重点关注苯甲酰胺衍生物作为选择性血清素 4 受体激动剂的合成和药理特性。这些化合物显示出作为具有潜在副作用降低的新型促动力剂的希望,表明它们在胃肠道运动障碍中的效用 (S. Sonda 等人,2004).
Karaman 等人 (2016) 对新型磺酰基腙与哌啶衍生物的微波辅助合成进行了研究,评估了它们的抗氧化能力和抗胆碱酯酶活性。这项研究突出了结构特征在药物化学中的作用,可能有助于抗氧化剂和神经保护疗法的开发 (Nurcan Karaman 等人,2016).
结构和化学性质
- Girish 等人 (2008) 关于 [1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇的合成和晶体结构的研究提供了对磺酰基-哌啶衍生物的分子结构和分子间相互作用的见解。此类研究对于了解这些化合物在各个科学领域的化学行为和潜在应用至关重要 (H. R. Girish 等人,2008).
疾病治疗中的潜在应用
- Rehman 等人 (2018) 关于杂环 3-哌啶基-1,3,4-恶二唑衍生物合成的研究评估了这些化合物作为阿尔茨海默病的潜在候选药物。该研究强调了这些化合物的酶抑制活性,表明它们在神经退行性疾病治疗中的应用 (A. Rehman 等人,2018).
属性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-23-9-6-18-15(20)11-4-7-19(8-5-11)24(21,22)14-10-12(16)2-3-13(14)17/h2-3,10-11H,4-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFPRBZLKZJJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)
![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)
